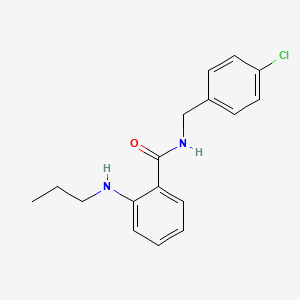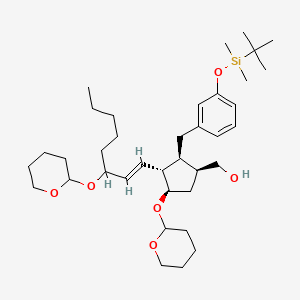
((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol is a complex organic compound with multiple functional groups. It is characterized by its cyclopentyl core, substituted with various protective groups and functional moieties, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride and tetrahydro-2H-pyran in the presence of a base such as imidazole.
Formation of Cyclopentyl Core: The cyclopentyl core is constructed through a series of cyclization reactions, often involving Grignard reagents or organolithium compounds.
Substitution Reactions: The benzyl and octenyl groups are introduced via substitution reactions, using appropriate halides and coupling reagents.
Deprotection: The final step involves the removal of protective groups under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and alkene groups, using reagents such as pyridinium chlorochromate or osmium tetroxide.
Reduction: Reduction of the alkene group can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyl and octenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, organolithium compounds.
Major Products
Oxidation: Ketones, epoxides.
Reduction: Alkanes, alcohols.
Substitution: Various substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol is used as an intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity, particularly in the context of enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol shares similarities with other cyclopentyl derivatives, such as:
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)ethanol
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C37H62O6Si |
|---|---|
分子量 |
631.0 g/mol |
IUPAC名 |
[(1S,2S,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentyl]methanol |
InChI |
InChI=1S/C37H62O6Si/c1-7-8-9-16-30(41-35-18-10-12-22-39-35)20-21-32-33(29(27-38)26-34(32)42-36-19-11-13-23-40-36)25-28-15-14-17-31(24-28)43-44(5,6)37(2,3)4/h14-15,17,20-21,24,29-30,32-36,38H,7-13,16,18-19,22-23,25-27H2,1-6H3/b21-20+/t29-,30?,32-,33+,34-,35?,36?/m1/s1 |
InChIキー |
YDBVEJCYLUWJQS-PPCJOCIZSA-N |
異性体SMILES |
CCCCCC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)CO)OC3CCCCO3)OC4CCCCO4 |
正規SMILES |
CCCCCC(C=CC1C(CC(C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)CO)OC3CCCCO3)OC4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


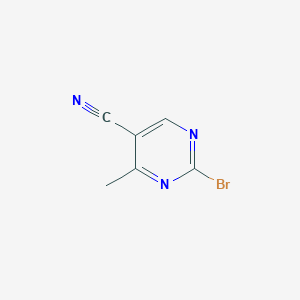
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)

![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)

![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
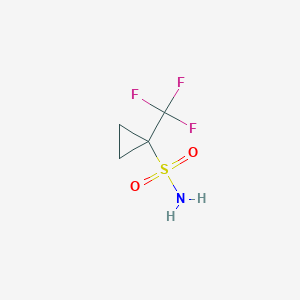
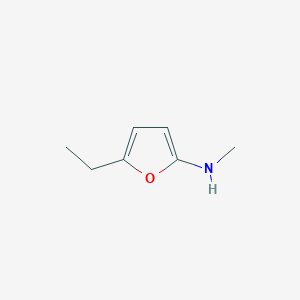
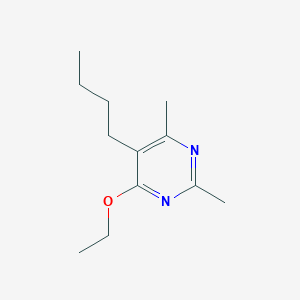
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
